(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
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Description
(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Biological Activity
The compound (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone , with the CAS number 2034581-07-0 , is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19N3O3 , with a molecular weight of approximately 301.346 g/mol . The structure features a furan moiety, a pyrrolidine ring, and a pyridazine derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, a related class of compounds has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth .
In vitro assays using resazurin have demonstrated that compounds similar to our target compound can effectively reduce cell viability in cancer cells. The activity is often correlated with the presence of specific functional groups within the pyrrole or pyridazine moieties .
Antimicrobial Properties
Pyrrole-containing compounds are recognized for their antimicrobial effects. Research has shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes or interfering with essential metabolic pathways .
A study on fused pyrrole derivatives highlighted their activity against multi-drug resistant (MDR) pathogens, suggesting that modifications to the pyrrole structure can enhance antibacterial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the furan and pyrrolidine rings significantly influence biological activity. For example:
- Furan Substituents : Altering substituents on the furan ring can enhance solubility and bioavailability.
- Pyrrolidine Modifications : Changes in the pyrrolidine ring structure can affect receptor binding affinity and selectivity for cancer cells versus normal cells.
Study 1: Anticancer Efficacy
A series of synthesized pyrrole derivatives were evaluated for their anticancer properties against HepG2 liver cancer cells. The results showed that compounds with specific substitutions on the pyrrolidine ring exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 2: Antimicrobial Activity
In another study, a library of pyrrole derivatives was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Several compounds displayed minimum inhibitory concentrations (MICs) below 10 µg/mL, demonstrating their potential as lead candidates for antibiotic development .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-4-5-15(18-17-10)22-13-6-7-19(9-13)16(20)14-8-11(2)21-12(14)3/h4-5,8,13H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNXKWDCYKDFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(OC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.